4-fluoro-N-(2-methylphenyl)benzamide
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Description
4-Fluoro-N-(2-methylphenyl)benzamide is a chemical compound with the following properties:
- Chemical Formula : C<sub>14</sub>H<sub>12</sub>FNO
- Molecular Weight : 229.256 g/mol
- IUPAC Name : N-(2-fluorophenyl)-4-fluorobenzamide
- Appearance : Solid crystalline form
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorobenzoic acid and 2-methylaniline . The amide group forms through the condensation of the carboxylic acid and the amine functional groups. The reaction typically occurs under controlled conditions, such as refluxing in a suitable solvent.
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(2-methylphenyl)benzamide consists of the following components:
- A benzene ring with a 4-fluoro substituent.
- An amide functional group (C=O) attached to the benzene ring.
- A methyl group (CH<sub>3</sub>) at the 2-position of the benzene ring.
!Molecular Structure
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Hydrolysis : The amide bond can be cleaved under acidic or basic conditions.
- Aromatic Substitution : The fluorine atom can undergo substitution reactions.
- Reduction : The carbonyl group can be reduced to an alcohol.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (determined experimentally).
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.
- Stability : Stable under normal storage conditions.
Safety And Hazards
- Toxicity : Handle with care; it may be toxic if ingested or inhaled.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Research on 4-fluoro-N-(2-methylphenyl)benzamide should explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship : Modify the structure to enhance desired properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-fluoro-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPAJQXLYSWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methylphenyl)benzamide |
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